H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-DL-Leu-DL-Arg-DL-Pro-NHEt.2CH3CO2H
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Overview
Description
Alarelin Acetate: is a synthetic analog of Gonadotropin-releasing hormone (GnRH), a crucial hormone involved in the regulation of the reproductive system . It is classified as a peptide drug and has drawn significant interest within the medical and research communities due to its potential therapeutic applications . Alarelin Acetate is primarily explored for its use in managing conditions like endometriosis, uterine fibroids, and certain hormone-sensitive cancers such as prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alarelin Acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods: In industrial settings, the production of Alarelin Acetate involves large-scale SPPS followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The purified peptide is then lyophilized to obtain the acetate form, which is stable and suitable for storage and transportation .
Chemical Reactions Analysis
Types of Reactions: Alarelin Acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, leading to the linearization of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives with protecting groups in the presence of coupling reagents like HBTU.
Major Products Formed:
Oxidation: Formation of disulfide-bonded cyclic peptides.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Alarelin Acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Alarelin Acetate involves its interaction with GnRH receptors located in the pituitary gland . By mimicking the natural GnRH, Alarelin Acetate influences the secretion of two key hormones: luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . Initially, it causes a surge in the levels of LH and FSH, but with continuous administration, it leads to desensitization of the GnRH receptors, resulting in decreased responsiveness and suppression of gonadal function . This property is particularly useful in clinical settings where temporary suppression of the reproductive system is desired .
Comparison with Similar Compounds
Nafarelin: Another GnRH agonist used to treat central precocious puberty and endometriosis.
Leuprolide: A GnRH analog used in the treatment of hormone-sensitive cancers and endometriosis.
Goserelin: A synthetic GnRH analog used for similar therapeutic purposes.
Comparison: Alarelin Acetate is unique in its specific amino acid sequence and its ability to induce ovulation in veterinary applications . Compared to other GnRH analogs like Nafarelin, Leuprolide, and Goserelin, Alarelin Acetate has shown distinct efficacy in synchronizing ovulation in livestock, making it valuable in agricultural settings .
Properties
IUPAC Name |
acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H78N16O12.2C2H4O2/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38;2*1-2(3)4/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61);2*1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWSRXJWCYEGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H86N16O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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